Mal-PEG8-t-butyl ester Mal-PEG8-t-butyl ester Mal-PEG8-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Brand Name: Vulcanchem
CAS No.: 2055048-43-4
VCID: VC0534474
InChI: InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Molecular Formula:
Molecular Weight:

Mal-PEG8-t-butyl ester

CAS No.: 2055048-43-4

Cat. No.: VC0534474

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mal-PEG8-t-butyl ester - 2055048-43-4

Specification

CAS No. 2055048-43-4
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3
Standard InChI Key HAOLDMZFBZWLAI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Information

The chemical composition and identifying information for Mal-PEG8-t-butyl ester are summarized in the following table:

ParameterValue
Chemical FormulaC₂₇H₄₇NO₁₂
Molecular Weight577.67514 Da
CAS Number2055048-43-4
IUPAC Nametert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Storage Temperature-20°C
Physical StateSolid powder
Purity (Commercial)Typically ≥98%

The molecular structure features a linear PEG chain with eight ethylene oxide units, providing a hydrophilic spacer between the two functional ends of the molecule .

Structural Characteristics

Mal-PEG8-t-butyl ester possesses several key structural features that contribute to its utility in research applications:

  • A maleimide group at one terminus, which provides selective reactivity toward thiol groups

  • A t-butyl protected carboxylic acid at the opposite terminus

  • A hydrophilic PEG8 spacer that increases water solubility and provides flexibility

  • An extended molecular structure that allows for spatial separation between conjugated moieties

The PEG8 component consists of eight repeating ethylene oxide units (-CH₂CH₂O-), providing sufficient length to keep conjugated molecules at an appropriate distance while maintaining solubility in aqueous environments .

Functional Groups and Reactivity

Maleimide Group

The maleimide group is a key functional component of Mal-PEG8-t-butyl ester, providing specific reactivity toward thiol-containing molecules. The primary characteristics and reactivity of this group include:

  • Selective reaction with thiol groups to form stable thioether bonds

  • Ability to undergo Michael addition reactions under mild conditions (typically pH 6.5-7.5)

  • High specificity for cysteine residues in proteins

  • Formation of covalent bonds that remain stable under physiological conditions

This selective reactivity makes Mal-PEG8-t-butyl ester particularly valuable for bioconjugation with cysteine-containing peptides, proteins, and other thiol-functionalized biomolecules . The reaction proceeds readily at neutral pH and room temperature, making it compatible with sensitive biological materials.

t-Butyl Ester Group

The t-butyl ester group serves as a protected form of a carboxylic acid functionality, offering several advantages:

  • Protection of the carboxylic acid during initial conjugation reactions

  • Selective deprotection under acidic conditions to reveal the free carboxylic acid

  • Ability to subsequently react with amine-containing molecules to form amide bonds

  • Orthogonal reactivity with respect to the maleimide group

The protected carboxyl group can be deprotected under acidic conditions to generate a free carboxylic acid, which can then be activated for further conjugation reactions with amine-containing molecules . This sequential reactivity allows for the creation of complex bioconjugates with precisely controlled architectures.

PEG Spacer

The polyethylene glycol (PEG8) spacer in Mal-PEG8-t-butyl ester provides several important properties:

  • Enhanced water solubility of the linker and resulting conjugates

  • Reduced aggregation of conjugated biomolecules

  • Flexibility that allows conjugated molecules to maintain their independent functions

  • Biocompatibility and reduced immunogenicity in biological systems

  • Physical separation between conjugated moieties to prevent steric hindrance

These properties make the PEG8 spacer ideal for maintaining the functionality of conjugated molecules while providing improved pharmacokinetic and physicochemical properties .

Applications in Research and Development

Bioconjugation

Mal-PEG8-t-butyl ester serves as a versatile tool in bioconjugation chemistry, allowing for the controlled attachment of diverse molecules. The dual functionality enables sequential conjugation strategies:

  • Initial conjugation via the maleimide group to thiol-containing biomolecules

  • Subsequent deprotection of the t-butyl ester followed by activation and conjugation to amine-containing molecules

This stepwise approach allows for the creation of well-defined bioconjugates with precise control over the conjugation sites and stoichiometry. Applications include:

  • Protein labeling with fluorescent dyes or other detection probes

  • Preparation of antibody-drug conjugates (ADCs)

  • Development of targeted imaging agents

  • Creation of bispecific protein conjugates

The stability of the resulting conjugates makes them suitable for a wide range of biological applications, from in vitro diagnostics to in vivo therapeutic delivery .

Drug Delivery Systems

Mal-PEG8-t-butyl ester plays a significant role in the development of advanced drug delivery systems:

ApplicationDescriptionAdvantage
Antibody-Drug ConjugatesLinking cytotoxic drugs to antibodies via the PEG linkerImproved therapeutic index and reduced side effects
PEGylated ProteinsAttachment of PEG chains to therapeutic proteinsEnhanced circulation time and reduced immunogenicity
Targeted NanoparticlesSurface modification of nanoparticles with targeting ligandsImproved cellular uptake and reduced off-target effects
Multi-functional ConjugatesCreation of conjugates with both targeting and therapeutic moietiesSynergistic effects and improved efficacy

The hydrophilic PEG spacer enhances the solubility and stability of drug conjugates while reducing immunogenicity and improving pharmacokinetic properties. The ability to form stable thioether bonds via the maleimide group ensures that the drug remains attached to its carrier until reaching the target site.

Protein Conjugation

Mal-PEG8-t-butyl ester is particularly valuable in protein conjugation applications:

  • Site-specific labeling of proteins through reaction with surface-exposed cysteine residues

  • Production of protein-polymer conjugates with improved stability and circulation time

  • Development of protein-small molecule conjugates for various applications

  • Creation of protein-protein conjugates with defined orientation and stoichiometry

The mild reaction conditions required for maleimide-thiol conjugation allow for the modification of proteins without significant denaturation or loss of activity. The PEG spacer helps maintain protein solubility and reduces aggregation, which are critical factors in preserving protein function .

Related Compounds

Several related compounds share structural similarities with Mal-PEG8-t-butyl ester, offering alternative functionalities for specific applications:

CompoundStructural DifferenceUnique Application
3,4-Dibromo-Mal-PEG8-t-butyl esterContains two bromine atoms on the maleimide ringAllows for two points of attachment in substitution reactions
Bromoacetamido-PEG8-t-butyl esterContains a bromoacetamide instead of maleimideProvides reactivity toward nucleophiles via substitution reactions
Mal-amido-PEG8-acidContains a free carboxylic acid instead of t-butyl esterAllows direct conjugation to amines without deprotection step
N-(Mal-PEG8-carbonyl)-N-bis(PEG8-t-butyl ester)Trifunctional PEG linker with two t-butyl esters and a maleimideEnables creation of more complex conjugates with multiple attachment points

These related compounds expand the toolkit available for bioconjugation, allowing researchers to select the optimal linker based on the specific requirements of their application .

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